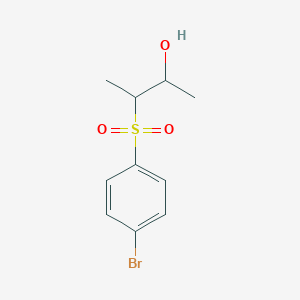
3-(4-Bromobenzenesulfonyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromobenzenesulfonyl)butan-2-ol is an organic compound with the molecular formula C10H13BrO3S It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-bromobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzenesulfonyl)butan-2-ol typically involves the reaction of 4-bromobenzenesulfonyl chloride with butan-2-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzenesulfonyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of butan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-(4-Bromobenzenesulfonyl)butan-2-one or 3-(4-Bromobenzenesulfonyl)butanoic acid.
Reduction: Formation of butan-2-ol.
Substitution: Formation of 3-(4-Aminobenzenesulfonyl)butan-2-ol or 3-(4-Thiobenzenesulfonyl)butan-2-ol.
Scientific Research Applications
3-(4-Bromobenzenesulfonyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of sulfonyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzenesulfonyl)butan-2-ol involves its interaction with various molecular targets The sulfonyl group can act as an electron-withdrawing group, affecting the reactivity of the compound The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with other molecules
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Used as a precursor in the synthesis of 3-(4-Bromobenzenesulfonyl)butan-2-ol.
Butan-2-ol: A simpler secondary alcohol without the sulfonyl group.
3-(4-Aminobenzenesulfonyl)butan-2-ol: A derivative with an amino group instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a sulfonyl group, which confer distinct chemical properties
Properties
Molecular Formula |
C10H13BrO3S |
|---|---|
Molecular Weight |
293.18 g/mol |
IUPAC Name |
3-(4-bromophenyl)sulfonylbutan-2-ol |
InChI |
InChI=1S/C10H13BrO3S/c1-7(12)8(2)15(13,14)10-5-3-9(11)4-6-10/h3-8,12H,1-2H3 |
InChI Key |
VFRJMNUBPPJTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)S(=O)(=O)C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


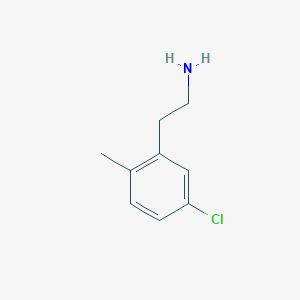
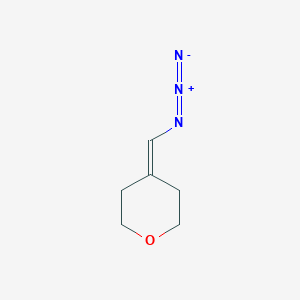
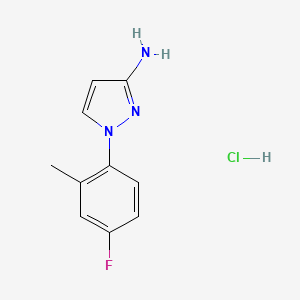
![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)
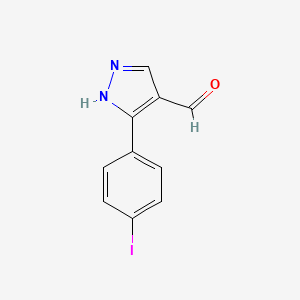
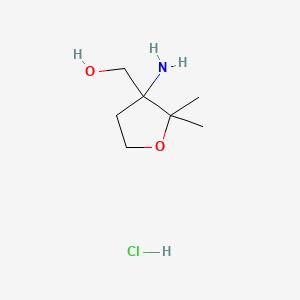
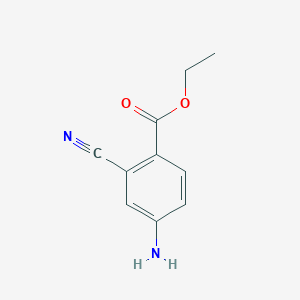

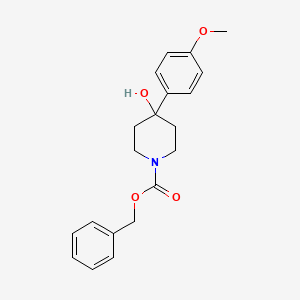
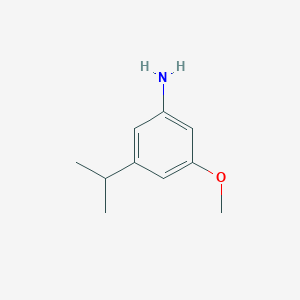
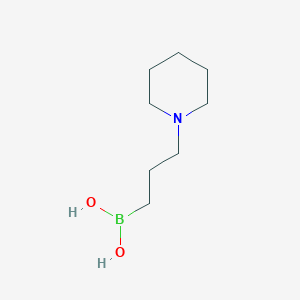
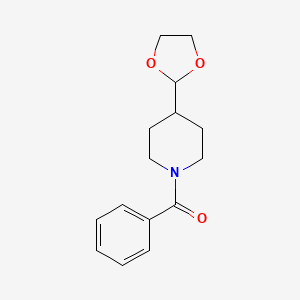
![7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)

